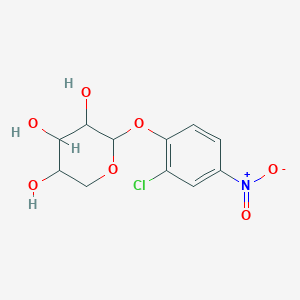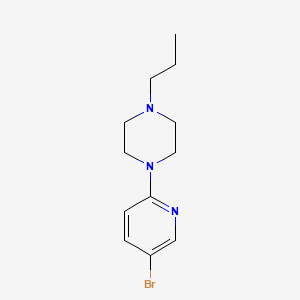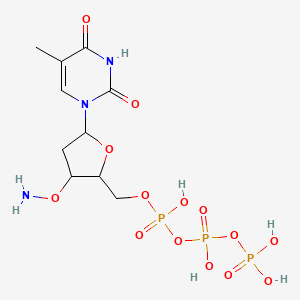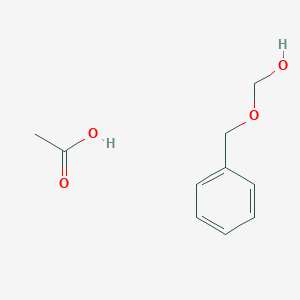
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol is a chemical compound with the molecular formula C12H14ClNO8 It is known for its unique structure, which includes a chloro-nitrophenyl group attached to an oxane ring with three hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-nitrophenol and a suitable oxane derivative.
Nucleophilic Substitution: The 2-chloro-4-nitrophenol undergoes a nucleophilic substitution reaction with the oxane derivative in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the oxane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro and chloro groups may also contribute to its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrophenyl β-D-Glucopyranoside: Similar structure but with a glucopyranoside moiety instead of an oxane ring.
2-Chloro-4-nitrophenyl α-D-Glucopyranoside: Another glucopyranoside derivative with similar functional groups.
2-Chloro-4-nitrophenyl-β-D-galactopyranoside: A galactopyranoside derivative with a similar chloro-nitrophenyl group.
Uniqueness
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol is unique due to its oxane ring structure with three hydroxyl groups, which imparts distinct chemical and physical properties compared to its glucopyranoside and galactopyranoside counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H12ClNO7 |
|---|---|
Peso molecular |
305.67 g/mol |
Nombre IUPAC |
2-(2-chloro-4-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H12ClNO7/c12-6-3-5(13(17)18)1-2-8(6)20-11-10(16)9(15)7(14)4-19-11/h1-3,7,9-11,14-16H,4H2 |
Clave InChI |
ZJPKFJOCBJEGNG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)




![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)




